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Compound of Interest

Compound Name: Dilazep

Cat. No.: B1670637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dilazep is a coronary vasodilator and adenosine uptake inhibitor, primarily recognized for its

therapeutic applications in cardiovascular and renal disorders. This technical guide provides a

comprehensive overview of the molecular structure and stereochemistry of Dilazep. It includes

detailed information on its chemical identifiers, physicochemical properties, and spectroscopic

characteristics. Furthermore, this guide outlines a detailed synthesis protocol for Dilazep
dihydrochloride and a representative experimental protocol for a radioligand binding assay to

characterize its interaction with the equilibrative nucleoside transporter 1 (ENT1). The objective

of this document is to serve as a thorough resource for professionals engaged in research,

drug discovery, and development involving Dilazep and related compounds.

Molecular Structure and Identification
Dilazep is chemically described as 3,4,5-trimethoxy-benzoic acid, 1,1'-[(tetrahydro-1H-1,4-

diazepine-1,4(5H)-diyl)di-3,1-propanediyl] ester.[1] Its structure features a central

homopiperazine (1,4-diazepane) ring symmetrically substituted at both nitrogen atoms with

propyl chains. These chains are, in turn, ester-linked to two 3,4,5-trimethoxybenzoic acid

moieties.
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Identifier Value

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-

diazepan-1-yl]propyl 3,4,5-

trimethoxybenzoate[2][3]

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CC

CN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)O

C)OC[3]

InChI Key QVZCXCJXTMIDME-UHFFFAOYSA-N[3]

Molecular Formula C₃₁H₄₄N₂O₁₀[3][4]

Molecular Weight 604.69 g/mol [4]

CAS Number 35898-87-4[3]

Stereochemistry
A critical aspect of Dilazep's molecular structure is its lack of chirality. The molecule does not

contain any stereocenters, and it is, therefore, an achiral compound.[4] This simplifies its

chemical synthesis and characterization, as there are no stereoisomers to resolve or

characterize.

Stereochemical Property Description

Chirality Achiral[4]

Stereocenters 0[4]

Optical Activity None[4]

Physicochemical and Spectroscopic Data
Physicochemical Properties
The physicochemical properties of Dilazep and its commonly used dihydrochloride salt are

summarized below. The presence of two basic nitrogen atoms in the diazepine ring allows for

the formation of salts, such as the dihydrochloride, which exhibits improved water solubility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/dilazep.html
https://pubchem.ncbi.nlm.nih.gov/compound/Dilazep
https://pubchem.ncbi.nlm.nih.gov/compound/Dilazep
https://pubchem.ncbi.nlm.nih.gov/compound/Dilazep
https://pubchem.ncbi.nlm.nih.gov/compound/Dilazep
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/611da4a7-a84f-4f89-be41-76af66b5c2a9
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/611da4a7-a84f-4f89-be41-76af66b5c2a9
https://pubchem.ncbi.nlm.nih.gov/compound/Dilazep
https://www.benchchem.com/product/b1670637?utm_src=pdf-body
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/611da4a7-a84f-4f89-be41-76af66b5c2a9
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/611da4a7-a84f-4f89-be41-76af66b5c2a9
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/611da4a7-a84f-4f89-be41-76af66b5c2a9
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/611da4a7-a84f-4f89-be41-76af66b5c2a9
https://www.benchchem.com/product/b1670637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Form

Melting Point
194-198 °C (with 1 mol of

water of crystallization)
Dihydrochloride

Solubility
Soluble in Water and

Acetonitrile
Dihydrochloride[5]

pKa

Not explicitly found in

searches. The homopiperazine

nitrogens are basic and will be

protonated at physiological pH.

-

Spectroscopic Data
Detailed experimental spectra for Dilazep are not widely available in public databases.

However, based on its structure and data from analogous compounds, the expected spectral

characteristics are described.

3.2.1. Mass Spectrometry

Mass spectrometry data for Dilazep confirms its molecular weight. The fragmentation pattern

would likely involve cleavage of the ester linkages and the propyl chains attached to the central

diazepine ring.

Parameter Value

Molecular Ion (M+H)⁺ m/z 605.30963

Major Fragments m/z 195.06439, 152.04639, 167.0703

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for Dilazep were not found, the expected chemical

shifts can be predicted based on its structural motifs. Data from closely related analogues

suggest the following approximate chemical shift regions.[1]

¹H NMR:
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Aromatic protons of the trimethoxybenzoyl groups would appear in the downfield region.

Protons of the propyl chains and the diazepine ring would be found in the aliphatic region.

The methoxy group protons would present as sharp singlets.

¹³C NMR:

Carbonyl carbons of the ester groups would be significantly downfield.

Aromatic carbons would have distinct signals based on their substitution.

Aliphatic carbons of the propyl chains and the diazepine ring would appear in the upfield

region.

3.2.3. Infrared (IR) Spectroscopy

An IR spectrum for Dilazep would be expected to show characteristic absorption bands for its

functional groups. While a specific spectrum was not obtained, the key vibrational frequencies

would include:

C=O stretching from the ester groups.

C-O stretching from the ester and ether linkages.

C-H stretching from the aromatic and aliphatic moieties.

C-N stretching from the tertiary amines in the diazepine ring.

Experimental Protocols
Synthesis of Dilazep Dihydrochloride
The following protocol is based on the synthesis of N,N'-bis-[(3,4,5-

trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride.

4.1.1. Synthesis of N,N'-bis-(3-hydroxypropyl)homopiperazine
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A detailed procedure for the synthesis of the precursor, N,N'-bis-(3-

hydroxypropyl)homopiperazine, is a prerequisite for the final synthesis of Dilazep.

4.1.2. Esterification to form Dilazep

Reaction Setup: Dissolve 21.6 grams of N,N'-bis-(3-hydroxypropyl)homopiperazine and 63.8

grams of 3,4,5-trimethoxy benzoic acid chloride in 600 parts by volume of anhydrous

chloroform.

Reflux: Heat the solution to boiling and maintain reflux for 5 hours.

Solvent Removal: After the reaction is complete, distill off the chloroform in a vacuum. The

resulting oil will solidify into a hard mass upon standing.

Isolation of Free Base: Crush the solid mass and dry it over P₂O₅ in a desiccator.

4.1.3. Formation of the Dihydrochloride Salt

Dissolution: Dissolve the crude Dilazep free base in 150 parts by volume of ethyl alcohol.

Acidification: Add the calculated equivalent amount of ethereal HCl to the solution.

Crystallization and Isolation: The dihydrochloride salt will crystallize out of the solution.

Separate the crystals by filtration.

Recrystallization and Drying: Recrystallize the product from 120 parts by volume of ethanol

and dry for 3 days over P₂O₅ to yield N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl]

homopiperazine dihydrochloride containing one mole of water of crystallization.

Radioligand Binding Assay for ENT1 Inhibition
This protocol is a representative method for assessing the inhibitory activity of Dilazep on the

equilibrative nucleoside transporter 1 (ENT1) using a radiolabeled ligand such as [³H]-

nitrobenzylthioinosine ([³H]-NBMPR).

4.2.1. Membrane Preparation

Cell Culture: Culture cells expressing human ENT1 (hENT1) to near confluence.
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Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM

Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

Centrifugation: Centrifuge the homogenate at a low speed to remove large debris. Pellet the

membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10

minutes at 4 °C).

Washing and Storage: Resuspend and wash the membrane pellet. Finally, resuspend the

pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80 °C

until use. Determine the protein concentration of the membrane preparation using a suitable

method (e.g., BCA assay).

4.2.2. Binding Assay

Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.

Incubation Mixture: To each well, add the membrane preparation, a fixed concentration of the

radioligand ([³H]-NBMPR), and varying concentrations of Dilazep (or other competing

compounds).

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to

reach equilibrium (e.g., 60 minutes) with gentle agitation.

Filtration: Stop the incubation by rapid filtration through a glass fiber filter (pre-soaked in a

solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the specific binding by subtracting the non-specific binding

(measured in the presence of a high concentration of an unlabeled ligand) from the total

binding. Plot the specific binding as a function of the Dilazep concentration and fit the data

using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated

using the Cheng-Prusoff equation.
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Signaling Pathway and Experimental Workflow
Diagrams
Dilazep's Mechanism of Action: Signaling Pathway
Dilazep's primary mechanism of action involves the inhibition of the equilibrative nucleoside

transporter 1 (ENT1). This leads to an increase in the extracellular concentration of adenosine,

which then activates adenosine receptors, resulting in downstream effects such as vasodilation

and inhibition of platelet aggregation.

Extracellular Space

Cell Membrane

Intracellular Space

Adenosine

Adenosine Receptor
(e.g., A2A)

Activates

ENT1 Transporter

Transport

Dilazep

Inhibits

Downstream Effects
(e.g., Vasodilation,
Platelet Inhibition)

Initiates Signaling

Adenosine

Click to download full resolution via product page

Caption: Dilazep inhibits ENT1, increasing extracellular adenosine and activating downstream

signaling.

Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to

determine the inhibitory constant (Ki) of Dilazep for the ENT1 transporter.
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Caption: Workflow for determining Dilazep's ENT1 inhibition via a radioligand binding assay.

Conclusion
This technical guide has provided a detailed examination of the molecular structure and

stereochemistry of Dilazep. Key identifiers, physicochemical properties, and expected

spectroscopic features have been presented in a structured format. The achiral nature of

Dilazep simplifies its chemical profile. While primary spectroscopic data is not readily available

in the public domain, this guide offers a foundational understanding of its chemical

characteristics. The inclusion of detailed synthesis and bioassay protocols provides practical

methodologies for researchers in the field. The illustrative diagrams of its mechanism of action
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and experimental workflows offer a clear visual representation of its biological function and

characterization. This document serves as a valuable and comprehensive resource for

scientists and professionals involved in the study and development of Dilazep and related

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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